molecular formula C9H14N2O2 B3373534 2-(trimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1007460-61-8

2-(trimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B3373534
CAS No.: 1007460-61-8
M. Wt: 182.22 g/mol
InChI Key: UBOCNRCAXLMAIU-UHFFFAOYSA-N
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Description

2-(trimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired acid .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(trimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(trimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
  • 4-(trimethyl-1H-pyrazol-4-yl)propanoic acid
  • 5-(trimethyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-(trimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(9(12)13)8-6(2)10-11(4)7(8)3/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOCNRCAXLMAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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